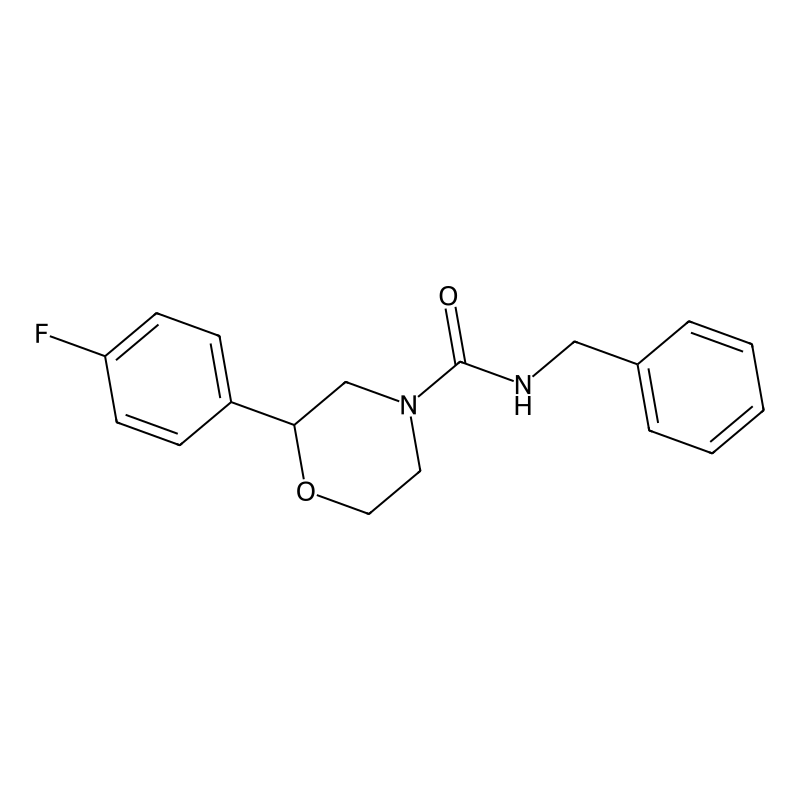

N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide

Catalog No.

S7914728

CAS No.

M.F

C18H19FN2O2

M. Wt

314.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide

IUPAC Name

N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C18H19FN2O2/c19-16-8-6-15(7-9-16)17-13-21(10-11-23-17)18(22)20-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22)

InChI Key

MFHVDBLSPHFFHS-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F

N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide, commonly known as FLUMAZEPAM, is a chemical compound used in scientific research. It is classified as a synthetic opioid and is known for its analgesic and sedative effects. This paper will be focused on the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of FLUMAZEPAM.

FLUMAZEPAM is a synthetic opioid that was first synthesized in 1962 by the pharmaceutical company Hoffmann-La Roche. It belongs to the family of benzodiazepine receptor agonists and is a derivative of the 2-phenyl-3,3-dimethyl-imidazoline-4-one compound. It is commonly used as a sedative for the treatment of insomnia and anxiety.

FLUMAZEPAM is a white or off-white crystalline powder with a melting point of 242-248°C. It is slightly soluble in water, but highly soluble in organic solvents such as chloroform, methanol, and ethanol. FLUMAZEPAM has a molecular formula of C22H23FN2O2 and a molecular weight of 376.4 g/mol.

FLUMAZEPAM is synthesized by reacting 4-fluoroaniline with N-benzyl-N-methoxyacetyl-2-phenylhydrazine in the presence of sodium methoxide to form N-benzyl-N-methoxyacetyl-2-phenyl-4-fluoroanilide. This is then reacted with morpholine-4-carboxylic acid in the presence of triethylamine to form FLUMAZEPAM.

The chemical structure and purity of FLUMAZEPAM can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

The chemical structure and purity of FLUMAZEPAM can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

The purity and concentration of FLUMAZEPAM can be determined using HPLC, which separates the chemical compounds in a mixture based on their relative solubilities and interactions with the stationary phase. The chemical structure of FLUMAZEPAM can also be analyzed using NMR spectroscopy and mass spectrometry.

FLUMAZEPAM is a potent agonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It has sedative, anxiolytic, and anticonvulsant properties and is used in the treatment of insomnia and anxiety.

Studies have shown that FLUMAZEPAM has a low toxicity profile and is generally well tolerated in scientific experiments. However, caution should be exercised when using FLUMAZEPAM in combination with other drugs that affect the central nervous system, as this can increase the risk of adverse effects.

FLUMAZEPAM has a wide range of applications in scientific experiments, including in the study of GABA-A receptor function, the treatment of anxiety and insomnia, and the evaluation of novel drug candidates.

Research on FLUMAZEPAM is ongoing, with recent studies focusing on its potential as a treatment for opioid addiction and its effects on cognitive function.

FLUMAZEPAM has potential implications in various fields of research and industry, including in the development of new treatments for anxiety and insomnia, as well as in the evaluation of novel drug candidates.

Despite its potential in scientific research, FLUMAZEPAM has some limitations, such as its low water solubility, which can limit its bioavailability. Future research should focus on developing new formulations of FLUMAZEPAM that improve its solubility and bioavailability, and on evaluating its potential as a treatment for other conditions such as opioid addiction.

for FLUMAZEPAM research can include:

1. Investigation of the effects of FLUMAZEPAM on cognitive function

2. Development of new formulations of FLUMAZEPAM that improve solubility and bioavailability

3. Evaluation of FLUMAZEPAM as a treatment for other conditions such as opioid addiction

4. Evaluation of the long-term safety and efficacy of FLUMAZEPAM in clinical trials

5. Identification of new compounds based on the chemical structure of FLUMAZEPAM for the treatment of anxiety and insomnia.

1. Investigation of the effects of FLUMAZEPAM on cognitive function

2. Development of new formulations of FLUMAZEPAM that improve solubility and bioavailability

3. Evaluation of FLUMAZEPAM as a treatment for other conditions such as opioid addiction

4. Evaluation of the long-term safety and efficacy of FLUMAZEPAM in clinical trials

5. Identification of new compounds based on the chemical structure of FLUMAZEPAM for the treatment of anxiety and insomnia.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.14305602 g/mol

Monoisotopic Mass

314.14305602 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds